4-chlorophenyl 4-iodobenzenesulfonate
Overview
Description
4-chlorophenyl 4-iodobenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chlorophenyl group and an iodophenyl group attached to a sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 4-iodobenzenesulfonate typically involves the reaction of 4-chlorophenol with 4-iodobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 4-iodobenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodophenyl group can be replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The sulfonate group can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are used in the presence of a base, such as potassium carbonate or sodium hydroxide. The reactions are usually conducted in solvents like tetrahydrofuran (THF) or toluene.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Coupling Reactions: Products include biaryl compounds.
Reduction Reactions: Products include sulfides and thiols.
Scientific Research Applications
4-chlorophenyl 4-iodobenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 4-iodobenzenesulfonate depends on the specific application and reaction it is involved in. In nucleophilic substitution reactions, the iodophenyl group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In coupling reactions, the compound undergoes oxidative addition with the palladium catalyst, followed by transmetalation and reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 4-bromobenzenesulfonate
- 4-chlorophenyl 4-fluorobenzenesulfonate
- 4-chlorophenyl 4-methylbenzenesulfonate
Uniqueness
4-chlorophenyl 4-iodobenzenesulfonate is unique due to the presence of both a chlorophenyl and an iodophenyl group, which imparts distinct reactivity and properties. The iodophenyl group is a better leaving group compared to bromine or fluorine, making it more reactive in substitution and coupling reactions. Additionally, the combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(4-chlorophenyl) 4-iodobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXWWZUZSLYWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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